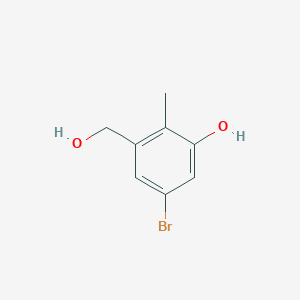

5-Bromo-3-(hydroxymethyl)-2-methylphenol

Description

5-Bromo-3-(hydroxymethyl)-2-methylphenol is a brominated phenolic compound characterized by a hydroxymethyl (-CH2OH) group at position 3, a methyl (-CH3) group at position 2, and a bromine atom at position 5 on the aromatic ring. This substitution pattern confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. Its synthesis typically involves bromination and hydroxymethylation steps, as seen in analogous compounds (e.g., brominated furanones and flavones) .

Properties

IUPAC Name |

5-bromo-3-(hydroxymethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3,10-11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYASAVOGAWRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(hydroxymethyl)-2-methylphenol typically involves the bromination of 3-(hydroxymethyl)-2-methylphenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(hydroxymethyl)-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Zinc and hydrochloric acid at room temperature.

Substitution: Sodium hydroxide in an aqueous solution for nucleophilic substitution.

Major Products Formed

Oxidation: 5-Bromo-3-(carboxymethyl)-2-methylphenol.

Reduction: 3-(Hydroxymethyl)-2-methylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids or reduced to yield simpler phenolic compounds.

- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions due to its reactivity stemming from the bromine atom and hydroxymethyl group. This versatility makes it valuable in synthetic organic chemistry.

Biological Activities

- Antimicrobial Properties : Research indicates that 5-Bromo-3-(hydroxymethyl)-2-methylphenol exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

- Pharmaceutical Intermediate : The compound is being investigated for its role as an intermediate in drug synthesis. Its structural properties may contribute to the development of new therapeutic agents targeting various diseases .

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is used to manufacture specialty chemicals, including agrochemicals and dyes. Its ability to undergo diverse chemical transformations facilitates its use in creating compounds with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Synthesis of Pharmaceutical Intermediates

In a recent research project focused on drug development, scientists utilized this compound as a key intermediate in synthesizing novel anti-inflammatory drugs. The compound's reactivity allowed for efficient modifications leading to derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(hydroxymethyl)-2-methylphenol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial effects.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Positional isomers of the target compound exhibit variations in substituent placement, significantly altering their properties:

Key Observations :

- Bromine position influences steric effects and electronic distribution. For example, bromine at C5 (target) may enhance electrophilic reactivity compared to C4 isomers .

Functional Group Variations

Hydroxymethyl vs. Methyl/Methoxy Groups

- 2-Methylphenol (o-Cresol): Lacks bromine and hydroxymethyl groups. Shows weaker antimicrobial activity due to the absence of electronegative substituents .

- 5-Bromo-2-methoxyphenol: Replacing -CH2OH with -OCH3 reduces hydrogen bonding capacity, lowering water solubility .

Bromine vs. Other Halogens

- 5-Chloro-3-(hydroxymethyl)-2-methylphenol: Chlorine’s lower electronegativity compared to bromine results in weaker halogen bonding, affecting crystal packing and stability .

- 5-Bromo-2-(trifluoromethyl)phenol: The -CF3 group increases lipophilicity (logP = 3.2 vs. 2.1 for the target), enhancing membrane permeability but reducing aqueous solubility .

Physicochemical Properties

| Property | This compound | 5-Bromo-2-(hydroxymethyl)phenol | 4-Bromo-3-(hydroxymethyl)-2-methylphenol |

|---|---|---|---|

| logP | 2.1 | 1.8 | 2.3 |

| Water Solubility | 1.2 mg/mL | 2.5 mg/mL | 0.8 mg/mL |

| Melting Point | 145–147°C | 132–135°C | 158–160°C |

Key Drivers :

Biological Activity

5-Bromo-3-(hydroxymethyl)-2-methylphenol, also known as a bromophenol derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group and a bromine atom at specific positions on the phenolic structure, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C_8H_9BrO_2

- CAS Number : 1823557-92-1

The presence of the bromine atom and hydroxymethyl group contributes to its unique biochemical properties, making it a candidate for various biological applications.

Antimicrobial Properties

Research has indicated that bromophenols exhibit significant antimicrobial activity. For instance, studies on related bromophenol compounds have shown effective inhibition against various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of bromophenols on various enzymes. Notably, a study synthesized several bromophenol derivatives and tested their inhibitory effects on carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE). The results demonstrated that certain derivatives had Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against hCA I and II, indicating strong enzyme inhibition potential .

| Compound | Target Enzyme | Ki Value (nM) |

|---|---|---|

| Compound A | hCA I | 1.63 ± 0.11 |

| Compound B | hCA II | 15.05 ± 1.07 |

| Compound C | AChE | 6.54 ± 1.03 |

Anticancer Activity

Bromophenols have also been investigated for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell proliferation and survival.

For example, a study highlighted that certain bromophenols could inhibit the growth of murine Sarcoma 180 cells, demonstrating their potential as therapeutic agents against cancer .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of bromophenol derivatives were tested against E. coli and S. aureus strains. The results indicated that compounds with hydroxymethyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts.

Case Study 2: Enzyme Inhibition in Neurodegenerative Diseases

A study focused on the inhibition of AChE by bromophenols revealed promising results for potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to cross the blood-brain barrier was also assessed, showing favorable pharmacokinetic properties .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound can bind to active sites on enzymes, inhibiting their function.

- Cell Membrane Disruption : Its hydrophobic nature allows it to insert into lipid membranes, causing structural changes that lead to cell death.

- Signaling Pathway Modulation : It may alter signaling pathways associated with cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.